molecular formula C9H16O2 B13886897 Methyl 3-ethylcyclopentane-1-carboxylate CAS No. 62518-11-0

Methyl 3-ethylcyclopentane-1-carboxylate

Cat. No.: B13886897
CAS No.: 62518-11-0
M. Wt: 156.22 g/mol
InChI Key: OPPQXFJWBOHJKL-UHFFFAOYSA-N
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Description

Methyl 3-ethylcyclopentane-1-carboxylate is a cyclopentane derivative featuring an ethyl substituent at the 3-position and a methyl ester group at the 1-position of the cyclopentane ring. Cyclopentane-based esters are commonly used in organic synthesis, pharmaceuticals, and specialty chemicals due to their conformational flexibility and reactivity .

Properties

CAS No.

62518-11-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl 3-ethylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H16O2/c1-3-7-4-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3

InChI Key

OPPQXFJWBOHJKL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. The reaction is carried out in an anhydrous ether medium, and the mixture is refluxed for a specific period . The crude ester is then purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process typically includes steps such as esterification, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.

    Substitution: Reagents such as sodium hydroxide (NaOH) and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl 3-ethylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and receptors are areas of active research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural features are its ethyl-substituted cyclopentane ring and methyl ester group. Below is a comparison with structurally related compounds:

Compound Substituents Molecular Formula Key Properties/Applications
Methyl 3-ethylcyclopentane-1-carboxylate 3-ethyl, 1-methyl ester C9H16O2 Limited direct data; inferred reactivity based on cyclopentane esters .
Methyl 3-aminocyclopentanecarboxylate 3-amino, 1-methyl ester C7H13NO2 Acute oral toxicity (H302), skin irritation (H315); used in pharmaceutical synthesis .
Ethylcyclopentane Ethyl-substituted cyclopentane C7H14 Hydrocarbon fuel component; boiling point ~127°C .
Sandaracopimaric acid methyl ester Diterpene methyl ester C21H32O2 Identified in plant resins; gas chromatography retention time varies by season .
Methyl 1-(methylamino)cyclopentanecarboxylate 1-methylamino, 1-methyl ester C8H15NO2 Intermediate in drug synthesis; characterized by NMR .

Physicochemical Properties

  • Boiling Points : Ethylcyclopentane derivatives (e.g., ethylcyclopentane) exhibit boiling points between 120–130°C, suggesting similar volatility for the target compound .
  • Reactivity : Methyl esters (e.g., sandaracopimaric acid methyl ester) are prone to hydrolysis under acidic/basic conditions, a trait likely shared by the target compound .
  • Toxicity: While this compound lacks direct toxicity data, its amino analog (Methyl 3-aminocyclopentanecarboxylate) is classified as harmful if ingested (H302) and irritant (H315) .

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